![molecular formula C21H27NO6 B11147089 N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine](/img/structure/B11147089.png)
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine undergoes various chemical reactions, including:
Scientific Research Applications
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, thereby exerting its antimicrobial effects . Additionally, the compound’s anti-inflammatory action is attributed to its ability to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine can be compared with other coumarin derivatives such as:
N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine: This compound also exhibits antimicrobial and anti-inflammatory properties but differs in its molecular structure and specific biological activities.
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine: Similar in structure, this compound is used in different chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine is a compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a coumarin moiety, characterized by a benzopyran structure with a propanoyl group attached. Its IUPAC name reflects its complex structure, which is integral to its biological activity. The presence of the 2-oxo group and the propyl group enhances its interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C17H20O5 |
CAS Number | 304896-87-5 |
Solubility | Soluble in organic solvents |
Melting Point | Not specified in available literature |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been suggested based on related compounds:
- Enzyme Inhibition : Similar coumarin derivatives have shown inhibitory effects on cholinesterase enzymes (AChE and BChE), which are crucial for neurotransmitter regulation. This inhibition is beneficial for conditions like Alzheimer's disease .
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells. This action is vital for preventing cellular damage and inflammation.
- Anti-inflammatory Effects : Coumarins are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, contributing to their anti-inflammatory properties. This mechanism is particularly relevant in the context of chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of coumarin derivatives similar to this compound:
- Anti-Alzheimer's Activity : A study evaluated the effects of various coumarin derivatives on cholinesterase inhibition, reporting IC50 values indicating moderate to strong inhibition against both AChE and BChE, suggesting potential therapeutic applications for cognitive disorders .
- Cytotoxicity Testing : Research involving cytotoxicity assays on cancer cell lines such as MCF-7 demonstrated that certain coumarin derivatives could induce cell death, highlighting their potential as anticancer agents.
- Molecular Docking Studies : In silico studies have shown that coumarin derivatives can bind effectively to target proteins involved in inflammation and cancer pathways, suggesting that structural modifications can enhance their biological efficacy .
Summary of Biological Activities
Activity Type | Description |
---|---|
Cholinesterase Inhibition | Potential use in treating Alzheimer's disease by enhancing cholinergic function. |
Antioxidant Properties | Scavenging free radicals to prevent oxidative stress-related damage. |
Anti-inflammatory Effects | Inhibition of COX and LOX enzymes to reduce inflammation. |
Cytotoxic Effects | Inducing apoptosis in cancer cell lines, indicating anticancer potential. |
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-4-6-8-17(21(25)26)22-20(24)13(3)27-15-9-10-16-14(7-5-2)11-19(23)28-18(16)12-15/h9-13,17H,4-8H2,1-3H3,(H,22,24)(H,25,26) |
InChI Key |
QOMGFEQIZGTBER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.